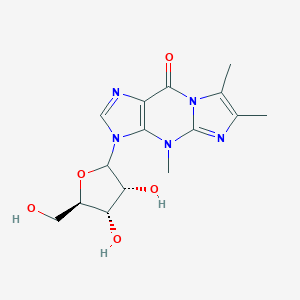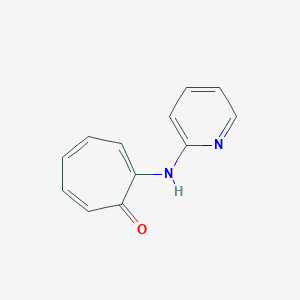
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a pyridine ring and a cycloheptatrienone ring
Méthodes De Préparation
The synthesis of 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one typically involves the reaction of 2-aminopyridine with cyclohepta-2,4,6-trien-1-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or cycloheptatrienone rings are replaced with other groups.
Applications De Recherche Scientifique
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. For instance, in polymerization reactions, the compound forms bonds with propagating radicals, using the oxygen on the cycloheptatrienone ring to form dormant species that can reversibly dissociate, thus controlling the polymerization cycle . In biological systems, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one can be compared with similar compounds such as:
Tropone (Cyclohepta-2,4,6-trien-1-one): Tropone shares the cycloheptatrienone ring but lacks the pyridine moiety, making it less versatile in certain applications.
2-Aminopyridine: This compound contains the pyridine ring but does not have the cycloheptatrienone structure, limiting its use in polymerization reactions.
The uniqueness of 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
110038-71-6 |
|---|---|
Formule moléculaire |
C12H10N2O |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-(pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H10N2O/c15-11-7-3-1-2-6-10(11)14-12-8-4-5-9-13-12/h1-9H,(H,13,14,15) |
Clé InChI |
DZEJHZIZULOUHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2 |
SMILES canonique |
C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2 |
Synonymes |
2,4,6-Cycloheptatrien-1-one,2-(2-pyridinylamino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



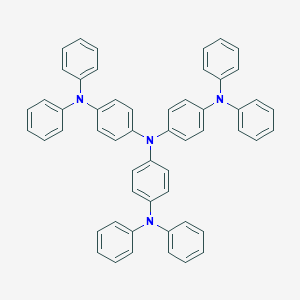
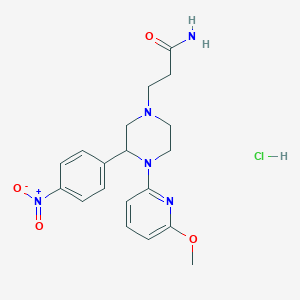
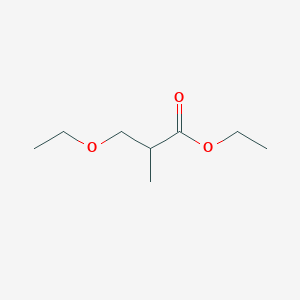
![methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B25864.png)
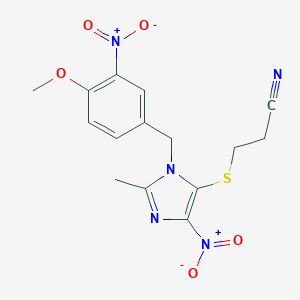
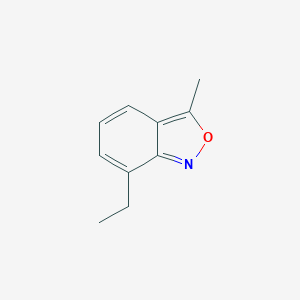
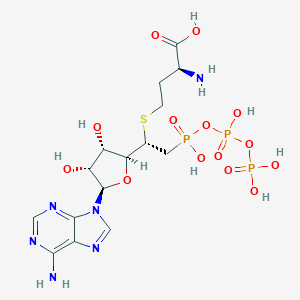
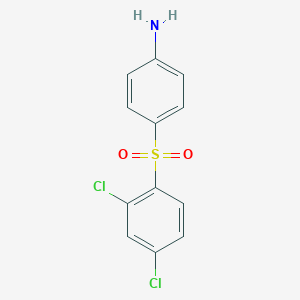
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
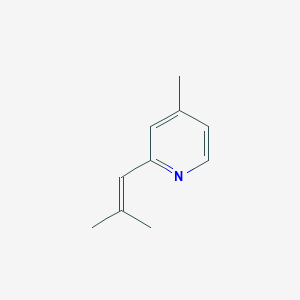
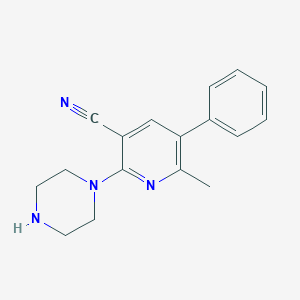
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)
